N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide
Description
Properties
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2/c1-2-6-14(20)19-9-3-4-10-21-13-8-5-7-12(11-13)15(16,17)18/h5,7-8,11H,2,6,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLBIENJUMZTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Intermediates and Their Synthetic Routes
Intermediate 1: 4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-ol
This alcohol serves as a precursor to the target amine. A Sonogashira coupling between 3-(trifluoromethyl)phenyl iodide and but-3-yn-1-ol under palladium catalysis achieves the phenoxy-alkyne framework. Optimized conditions from employ PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), and triethylamine in tetrahydrofuran at 60°C, yielding the propargyl ether in 78% efficiency.
Intermediate 2: 4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-amine
Conversion of the hydroxyl group to an amine is achieved via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine with phthalimide, followed by hydrazine deprotection. Alternatively, direct substitution of a mesylated intermediate with aqueous ammonia at 80°C provides the amine in 65% yield.
Detailed Synthetic Protocols
Sonogashira Coupling for Phenoxy-Alkyne Formation
The Sonogashira reaction is pivotal for constructing the carbon-carbon triple bond between the aryl and alkyne fragments. Adapted from, the protocol involves:
Reagents :
- 3-(Trifluoromethyl)phenyl iodide (1.0 equiv)
- But-3-yn-1-ol (1.2 equiv)
- PdCl₂(PPh₃)₂ (5 mol%)
- CuI (10 mol%)
- Triethylamine (3.0 equiv)
- Tetrahydrofuran (0.2 M)
Procedure :
- Degas the mixture under nitrogen for 20 minutes.
- Heat at 60°C for 12 hours.
- Quench with water, extract with dichloromethane, and purify via silica gel chromatography.
Mesylation and Amine Substitution
The hydroxyl group of 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-ol is converted to a mesylate to facilitate nucleophilic displacement:
Reagents :
- Methanesulfonyl chloride (1.5 equiv)
- Triethylamine (2.0 equiv)
- Dichloromethane (0.1 M)
Procedure :
- Cool the solution to 0°C, add methanesulfonyl chloride dropwise.
- Stir at room temperature for 2 hours.
- Wash with brine, dry over Na₂SO₄, and concentrate.
The mesylate is then reacted with ammonium hydroxide (28% in water) at 80°C for 6 hours to yield 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-amine.
Acylation with Butyryl Chloride
The final step involves amidation of the amine intermediate:
Reagents :
- 4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-amine (1.0 equiv)
- Butyryl chloride (1.1 equiv)
- Pyridine (1.5 equiv)
- Dichloromethane (0.1 M)
Procedure :
- Add butyryl chloride to a cooled (0°C) solution of the amine and pyridine.
- Stir at room temperature for 4 hours.
- Extract with HCl (1 M), dry, and purify via recrystallization from ethanol/water.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and practicality:
Challenges and Optimization Strategies
- Alkyne Stability : The propargyl ether is prone to polymerization under acidic conditions. Use of inert atmospheres and low temperatures during Sonogashira coupling mitigates this.
- Regioselectivity in Substitution : Competing elimination reactions during amine formation are minimized by employing aqueous ammonia in polar aprotic solvents.
- Purification : Silica gel chromatography proves effective for intermediates, while recrystallization is optimal for the final amide.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Variations in Amide Derivatives
Compounds 5a–5d from Molecules (2013) illustrate how alkyl chain length on the amide group influences physicochemical properties (Table 1). The target compound’s butyramide group (C4 chain) can be compared to these derivatives:
Table 1: Impact of Alkyl Chain Length on Amide Derivatives
Key Observations :
- Melting Points : Longer alkyl chains (e.g., heptanamide in 5d ) reduce melting points compared to shorter chains (butyramide in 5a ), likely due to decreased crystallinity from increased flexibility.
- Synthesis Yields : Moderate yields (45–51%) suggest steric or solubility challenges during acylation reactions. The target compound’s alkyne spacer may further complicate synthesis efficiency.
Trifluoromethylphenoxy-Containing Analogues
The trifluoromethylphenoxy group is a critical functional group in agrochemicals. For example:
Table 2: Comparison with Trifluoromethylphenoxy Derivatives
Key Observations :
- Electron-Withdrawing Effects: The trifluoromethyl group enhances stability and binding affinity to biological targets (e.g., inhibition of carotenoid biosynthesis in diflufenican) .
Aromatic Amides in Pharmaceutical Chemistry
Patent-derived compounds (e.g., Example 49 in ) highlight the role of fluorinated amides in drug design:
Key Observations :
- Fluorine Substitution : Fluorine atoms improve bioavailability and metabolic resistance. The target compound’s trifluoromethyl group may offer similar advantages.
- Synthetic Challenges : Low yields (e.g., 22% for Example 49) are common in complex amide syntheses, suggesting the target compound’s preparation may require optimized conditions.
Biological Activity
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide is a compound that exhibits significant biological activity due to its unique molecular structure, which includes a trifluoromethyl group and a butyne linkage. This article explores the compound's synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 271.23 g/mol. The trifluoromethyl group enhances the compound's electrophilic character, influencing its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Phenoxy Intermediate : The reaction begins with the preparation of 3-(trifluoromethyl)phenol, which is then reacted with an appropriate alkyne to form the phenoxy intermediate.
- Coupling Reaction : The phenoxy intermediate is coupled with a but-2-yn-1-yl halide under basic conditions.
- Amidation : The final step involves amidation with butyric acid or its derivatives to yield the desired compound.
This compound interacts with various molecular targets, potentially inhibiting specific enzymes or binding to receptors. The trifluoromethyl group enhances the compound's ability to interact with biological molecules, making it a candidate for therapeutic applications.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Enzyme Inhibition : It has been studied for its potential as an inhibitor of glucuronidase, an enzyme implicated in various pathological conditions. Inhibitors of this enzyme can have therapeutic applications in treating diseases related to glucuronidase activity.
Comparative Biological Activity Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Trifluoromethyl group, butyne linkage | Inhibitor of glucuronidase |
| N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiophene-2-sulfonamide | Ethyl instead of butynyl | Potential agrochemical applications |
| N-(4-chlorophenyl)-thiophene-2-sulfonamide | Chlorine substituent | Known for antimicrobial properties |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of compounds similar to this compound. For instance:
- Antimicrobial Properties : Compounds containing similar trifluoromethyl groups have shown enhanced antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties.
- Anti-inflammatory Effects : Research has indicated that related compounds can modulate inflammatory pathways, providing a basis for exploring anti-inflammatory applications for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
